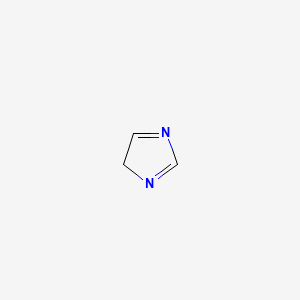

4H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

288-30-2 |

|---|---|

Molecular Formula |

C3H4N2 |

Molecular Weight |

68.08 g/mol |

IUPAC Name |

4H-imidazole |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1,3H,2H2 |

InChI Key |

LGRQUXHYJBFGTM-UHFFFAOYSA-N |

SMILES |

C1C=NC=N1 |

Canonical SMILES |

C1C=NC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Properties of 4H-Imidazole Tautomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 4H-imidazole, a high-energy tautomer of the ubiquitous imidazole ring. While significantly less stable than its aromatic 1H- and 2H- counterparts, understanding the characteristics of this compound is crucial for a complete picture of imidazole reactivity, potential reaction mechanisms, and the interpretation of spectroscopic data. This document summarizes key theoretical data, including relative stabilities, geometric parameters, and spectroscopic markers, derived from computational chemistry. Detailed experimental and computational protocols are provided to guide further research in this area. Visualizations of tautomeric interconversion pathways are presented to facilitate a deeper understanding of the dynamic nature of the imidazole system.

Introduction

The imidazole ring is a cornerstone of medicinal chemistry and biochemistry, appearing in the essential amino acid histidine, purines, and numerous pharmaceuticals. The biological and chemical activity of imidazole-containing compounds is intimately linked to the phenomenon of prototropic tautomerism, where a proton can reside on different nitrogen atoms, leading to a dynamic equilibrium between various isomeric forms. While the aromatic 1H- and 2H-imidazoles are the most stable and well-studied tautomers, the non-aromatic 4H- and 5H-imidazoles represent high-energy intermediates that can play a role in reaction pathways.

This guide focuses specifically on the theoretical properties of the this compound tautomer. Due to its inherent instability, direct experimental characterization of this compound is challenging. Therefore, computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are indispensable tools for elucidating its structure, stability, and spectroscopic signatures.

Tautomeric Landscape of Imidazole

The imidazole ring system can exist in several tautomeric forms, with the equilibrium being influenced by factors such as substitution, solvent, and temperature. The primary tautomers include the aromatic 1H- and 2H-imidazoles, and the non-aromatic 4H- and 5H-imidazoles. The introduction of a methylene group into the imidazole ring disrupts the cyclic electron delocalization, leading to a significant loss of aromatic stabilization and a corresponding increase in energy.

Quantitative Theoretical Data

The following tables summarize key quantitative data for the this compound tautomer, primarily derived from DFT and ab initio calculations. For comparison, data for the most stable 1H-imidazole tautomer is also included where available.

Relative Energies and Stability

Computational studies consistently show that the non-aromatic this compound is significantly less stable than its aromatic counterparts. The loss of aromatic stabilization is the primary factor contributing to this energy difference.

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

| 1H-Imidazole | B3LYP/6-311++G | 0.0 | |

| This compound | B3LYP/6-311++G | ~48-52 (estimated) | [1] |

Note: The relative energy for this compound is an estimation based on the calculated energy barriers for proton transfer from aromatic tautomers. Direct calculation of the relative energy of the this compound minimum is less common in the literature due to its instability.

Geometric Parameters

The geometry of this compound deviates significantly from the planarity of the aromatic tautomers due to the presence of the sp³-hybridized carbon atom.

| Parameter | This compound (Calculated) | 1H-Imidazole (Calculated) |

| Bond Lengths (Å) | ||

| N1-C2 | ~1.28 | ~1.38 |

| C2-N3 | ~1.40 | ~1.32 |

| N3-C4 | ~1.47 | ~1.38 |

| C4-C5 | ~1.51 | ~1.36 |

| C5-N1 | ~1.40 | ~1.38 |

| C4-H | ~1.09 | ~1.08 |

| C5-H | ~1.08 | ~1.08 |

| C2-H | ~1.08 | ~1.08 |

| N1-H | - | ~1.01 |

| Bond Angles (°) | ||

| C5-N1-C2 | ~108 | ~107 |

| N1-C2-N3 | ~115 | ~111 |

| C2-N3-C4 | ~106 | ~107 |

| N3-C4-C5 | ~102 | ~109 |

| C4-C5-N1 | ~109 | ~106 |

Note: The presented values for this compound are representative values from DFT calculations and may vary slightly depending on the level of theory and basis set used.

Spectroscopic Properties

Predicted spectroscopic data provides a theoretical fingerprint for the potential identification of the transient this compound species.

The calculated vibrational spectrum of this compound is expected to show characteristic peaks corresponding to C-H, N-H (if applicable to the transition state), C=N, and C-N stretching and bending modes.

| Vibrational Mode | This compound (Calculated cm⁻¹) | 1H-Imidazole (Calculated cm⁻¹) |

| C-H stretch (sp³) | ~2900-3000 | - |

| C-H stretch (sp²) | ~3100-3200 | ~3100-3200 |

| C=N stretch | ~1650-1700 | ~1500-1600 (ring modes) |

| C-N stretch | ~1200-1300 | ~1200-1300 (ring modes) |

| N-H stretch | - | ~3500 |

Calculated NMR chemical shifts are powerful tools for distinguishing between tautomers.[2] The sp³-hybridized C4 in this compound is expected to have a significantly different ¹³C NMR chemical shift compared to the sp² carbons in the aromatic tautomers.

| Nucleus | This compound (Calculated ppm) | 1H-Imidazole (Calculated ppm) |

| ¹³C | ||

| C2 | ~160 | ~136 |

| C4 | ~50 | ~122 |

| C5 | ~130 | ~122 |

| ¹H | ||

| H on C2 | ~8.0 | ~7.7 |

| H on C4 | ~3.5 | ~7.1 |

| H on C5 | ~7.5 | ~7.1 |

| H on N1 | - | ~12-13 |

Note: Chemical shifts are highly dependent on the computational method and solvent model used. The values presented are indicative and for comparative purposes.

Tautomeric Interconversion Pathways

The interconversion between imidazole tautomers proceeds through proton transfer reactions, which can be modeled computationally to determine the transition states and energy barriers. The uncatalyzed 1,2-proton shift in the gas phase has a high energy barrier.[1] However, this barrier can be significantly lowered by the presence of solvent molecules (e.g., water) that facilitate a concerted proton transfer mechanism.[3]

Experimental and Computational Protocols

Computational Methodology

A robust computational protocol is essential for obtaining reliable theoretical data on imidazole tautomers.

Protocol for DFT Calculations:

-

Geometry Optimization:

-

The initial structures of the imidazole tautomers are built using a molecular editor.

-

Geometry optimization is performed using a DFT functional such as B3LYP, with a reasonably large basis set like 6-311++G(d,p) to accurately describe the electronic structure and diffuse functions for anions and hydrogen bonding.

-

-

Frequency Calculations:

-

Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization.

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. For a transition state, exactly one imaginary frequency is expected.

-

These calculations also provide the zero-point vibrational energy (ZPVE) correction.

-

-

Relative Energy Calculation:

-

The electronic energies of the optimized tautomers are obtained.

-

The relative energies are calculated by taking the difference in the ZPVE-corrected electronic energies.

-

-

NMR Chemical Shift Calculation:

-

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[2]

-

Calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory on the previously optimized geometries.

-

A solvent model (e.g., PCM) can be included to simulate solution-phase conditions.

-

-

Transition State Search:

-

To study the interconversion pathway, a transition state (TS) search is performed using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization.

-

An Intrinsic Reaction Coordinate (IRC) calculation is then performed to confirm that the found TS connects the desired reactant and product tautomers.[1]

-

Experimental Protocols

While direct observation of this compound is difficult, the following experimental techniques are crucial for studying the overall tautomeric equilibrium of imidazole derivatives.

5.2.1. NMR Spectroscopy

-

Sample Preparation: A solution of the imidazole derivative is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For detailed structural assignment, 2D NMR experiments like COSY, HSQC, and HMBC are employed.

-

Tautomer Analysis: In cases of slow exchange, distinct signals for different tautomers may be observed. For rapid exchange, averaged signals are seen. Variable-temperature (VT) NMR can be used to slow down the exchange rate. The ratio of tautomers can be determined by integrating the signals of non-exchangeable protons.[2]

5.2.2. X-ray Crystallography

-

Crystal Growth: Single crystals of the imidazole derivative are grown by methods such as slow evaporation of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and the tautomeric form present in the solid state.

Conclusion

The this compound tautomer, while energetically unfavorable, is a key component in the complete theoretical landscape of the imidazole ring system. Computational chemistry provides invaluable insights into its structure, stability, and spectroscopic properties, which are largely inaccessible through direct experimental measurement. The data and protocols presented in this guide offer a foundation for researchers in medicinal chemistry and related fields to better understand the tautomeric behavior of imidazoles, aiding in the rational design of new molecules and the interpretation of experimental results. A thorough grasp of the properties of all tautomers, including high-energy intermediates like this compound, is essential for predicting reactivity and biological function.

References

- 1. Gas-Phase Thermal Tautomerization of Imidazole-Acetic Acid: Theoretical and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel 4H-Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules. Among its various isomeric forms, the 4H-imidazole moiety has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of novel this compound derivatives, with a focus on their therapeutic potential, structure-activity relationships (SAR), and the experimental methodologies underpinning their development.

Synthetic Strategies for this compound Scaffolds

The construction of the this compound core can be achieved through various synthetic routes, often leveraging multicomponent reactions (MCRs) that allow for the rapid assembly of molecular complexity from simple starting materials. A prominent approach is a variation of the Debus-Radziszewski imidazole synthesis.

General Experimental Protocol: One-Pot Synthesis of Tetrasubstituted 4H-Imidazoles

This protocol outlines a common one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles, which can be adapted for the synthesis of this compound derivatives.

Materials:

-

Benzil (or other 1,2-dicarbonyl compound)

-

Aromatic aldehyde

-

Primary amine

-

Ammonium acetate

-

Glacial acetic acid (as solvent and catalyst) or a reusable catalyst like ZSM-11 zeolite for a greener approach.[1]

Procedure:

-

A mixture of benzil (1.0 mmol), an aromatic aldehyde (1.0 mmol), a primary amine (1.0 mmol), and ammonium acetate (3.0 mmol) is prepared.[1]

-

The reagents are dissolved in glacial acetic acid or subjected to solvent-free conditions with a catalyst.[1]

-

The reaction mixture is heated, for example, at 80°C under solvent-free conditions, and monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If in a solvent, the mixture is poured into ice-cold water to precipitate the product.

-

The solid product is collected by vacuum filtration and washed with cold water.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure tetrasubstituted imidazole.[1]

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may vary depending on the specific substrates and desired product. For a greener synthesis, catalysts such as ZSM-11 zeolite can be employed under solvent-free conditions, with the catalyst being recoverable and reusable.[1]

Biological Activities and Quantitative Data

Novel this compound derivatives have demonstrated promising activity in several therapeutic areas, most notably as anticancer and anti-inflammatory agents. The following tables summarize key quantitative data from recent studies.

Anticancer Activity of Novel Imidazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Compound 1j | WM266.4 (Melanoma) | <1 | BRAF inhibitor | [3] |

| Compound 1h | WM266.4 (Melanoma) | <1 | BRAF inhibitor | [3] |

| Compound 22 | NUGC-3 (Gastric Cancer) | 0.05 | Tubulin polymerization inhibitor | [4] |

| Compound 14 | PPC-1 (Prostate Carcinoma) | 3.1 - 47.2 | Not specified | [5] |

| Compound 22 | U-87 (Glioblastoma) | 3.1 - 47.2 | Not specified | [5] |

| 21y | MCF-7 (Breast Cancer) | 0.67 | ERK1/2 inhibitor | [6] |

Anti-inflammatory Activity of Imidazole Derivatives

| Compound ID | Assay | IC50 (nM) | Target | Reference |

| SB203580 | p38 MAP Kinase Inhibition | - | p38 MAP Kinase | [2][7][8] |

| AA4 | p38α MAP Kinase Inhibition | - | p38α MAP Kinase | [2] |

| AA6 | p38α MAP Kinase Inhibition | - | p38α MAP Kinase | [2] |

| AA8 | p38α MAP Kinase Inhibition | - | p38α MAP Kinase | [2] |

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis.

Inhibition of the p38 MAP Kinase Pathway

Several trisubstituted and tetrasubstituted imidazole derivatives have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] This kinase is a key regulator of the production of pro-inflammatory cytokines.[2] By inhibiting p38 MAP kinase, these compounds can effectively block the inflammatory cascade, making them promising candidates for the treatment of inflammatory diseases.[2] The pyridinyl imidazole class of compounds, such as SB203580, are well-known inhibitors that bind to the ATP pocket of the kinase.[1][7]

Caption: Inhibition of the p38 MAP Kinase signaling pathway by this compound derivatives.

Modulation of the BRAF/MEK/ERK Pathway

The BRAF/MEK/ERK pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, is frequently dysregulated in various cancers, particularly melanoma.[9] Certain imidazole derivatives have been developed as potent inhibitors of BRAF, including the V600E mutant, which is a common driver of tumorigenesis.[3][10] These inhibitors typically bind to the ATP-binding site of the BRAF kinase, preventing its activation and subsequent downstream signaling, ultimately leading to reduced cell proliferation and survival.[9]

Caption: Inhibition of the BRAF/MEK/ERK signaling pathway by this compound derivatives.

Targeting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers.[11] Some imidazole-containing compounds have been identified as inhibitors of this pathway.[12] These inhibitors often target the Smoothened (SMO) receptor, a key component of the Hh pathway. By blocking SMO, these derivatives can prevent the downstream activation of Gli transcription factors, which are responsible for the expression of genes involved in cell proliferation, survival, and differentiation.[13]

Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives.

Experimental Workflow for Drug Discovery and Evaluation

The discovery and development of novel this compound derivatives follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical workflow for the discovery and development of novel this compound derivatives.

Key Experimental Protocols in Biological Evaluation

In Vitro Cell Viability Assay (MTT Assay): This assay is commonly used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.

Kinase Inhibition Assay: To determine the direct inhibitory effect of a compound on a specific kinase (e.g., p38 or BRAF), in vitro kinase assays are performed.

-

Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP is prepared in a suitable buffer.

-

Compound Addition: The this compound derivative is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive targets for medicinal chemists. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and the exploration of their therapeutic potential in a wider range of diseases. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of this compound-based drugs.

References

- 1. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. p38 and c-Jun N-terminal kinase mitogen-activated protein kinase signaling pathways play distinct roles in the response of organogenesis-stage embryos to a teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Aminothiazole Derivatives as Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of the 4H-Imidazole Core

For Researchers, Scientists, and Drug Development Professionals

The 4H-imidazole moiety, a non-aromatic tautomer of the ubiquitous imidazole ring, represents a unique and reactive scaffold of significant interest in medicinal chemistry and drug development. Its distinct electronic and structural properties, compared to its aromatic 1H- and 2H-counterparts, offer opportunities for the design of novel therapeutic agents. However, the inherent reactivity and propensity of simple 4H-imidazoles to tautomerize to their more stable aromatic forms present challenges in their characterization. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the this compound core structure, supported by experimental data from simple derivatives and theoretical calculations for the parent molecule.

Introduction to the this compound Core

The imidazole ring is a fundamental component of numerous biologically active molecules, including the amino acid histidine and purine nucleobases.[1] While the aromatic 1H-imidazole is the most common and stable tautomer, the this compound isomer, with a saturated carbon at the 4-position, offers a three-dimensional geometry that can be exploited in drug design. Compounds containing the imidazole scaffold have been developed to modulate various biological pathways and are used in treatments for a wide range of conditions, including cancer, infections, and inflammatory diseases.[2]

Spectroscopic Characterization

A multi-spectroscopic approach is essential for the unambiguous identification and characterization of the this compound core. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound derivatives. Due to the high reactivity of the parent this compound, experimental NMR data for the unsubstituted core is scarce. Therefore, the following data is a combination of expected chemical shifts based on related structures and theoretical calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Core

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H-2 | ~7.5 - 8.0 | - | Singlet, downfield due to adjacent nitrogen atoms. |

| H-5 | ~6.5 - 7.0 | - | Singlet. |

| H-4 | ~3.5 - 4.5 | - | Methylene protons, likely a singlet. |

| C-2 | - | ~150 - 160 | Imin-like carbon, most deshielded. |

| C-5 | - | ~120 - 130 | Olefinic carbon. |

| C-4 | - | ~40 - 50 | Saturated sp³ hybridized carbon. |

Note: These are estimated values. Actual chemical shifts will be influenced by substituents and the solvent used.

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes expected for the this compound core are summarized below.

Table 2: Characteristic IR Absorption Frequencies for the this compound Core

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=N (imine) | Stretching | 1640 - 1690 | Medium to Strong |

| C=C (alkene) | Stretching | 1620 - 1680 | Medium |

| C-H (sp²) | Stretching | 3000 - 3100 | Medium |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium |

| C-N | Stretching | 1020 - 1250 | Medium |

Note: The N-H stretching band, typically seen around 3300-3500 cm⁻¹, is absent in the this compound core unless a substituent at the N-1 or N-3 position is hydrogen.

UV-Vis spectroscopy is used to study electronic transitions within a molecule. Unlike the aromatic 1H-imidazole which exhibits strong absorption due to its conjugated π-system, the this compound core is expected to have different absorption characteristics due to its non-aromatic nature.

Table 3: Expected UV-Vis Absorption Data for the this compound Core

| Transition | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| n → π | ~270 - 300 | Low | Protic or Aprotic |

| π → π | ~200 - 220 | High | Protic or Aprotic |

Note: The exact λmax and ε values are highly dependent on substitution and solvent polarity.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular ion peak (M+) for the unsubstituted this compound would be observed at m/z 68.04.

Table 4: Expected Mass Spectrometry Fragmentation for the this compound Core

| m/z | Fragment Ion | Possible Neutral Loss |

| 68 | [C₃H₄N₂]⁺ | Molecular Ion |

| 41 | [C₂H₃N]⁺ | HCN |

| 40 | [C₂H₂N]⁺ | H₂CN |

| 28 | [CH₂N]⁺ | C₂H₂N |

Note: The fragmentation pattern can be complex and is influenced by the ionization method used.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the characterization of this compound derivatives.

-

Sample Dissolution: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

-

Sample Grinding: Grind 1-2 mg of the solid this compound derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Solution Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Cuvette Filling: Fill a quartz cuvette with the sample solution and another with the pure solvent to be used as a reference.

-

Data Acquisition: Place the cuvettes in the UV-Vis spectrophotometer and record the absorbance spectrum over the desired wavelength range (typically 200-800 nm).

-

Sample Preparation: Dissolve a small amount of the this compound derivative in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern.

Visualization of Methodologies and Signaling Pathways

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Imidazole-based compounds are known to target key enzymes in cancer signaling pathways, such as tyrosine kinases.[3] The following diagram illustrates a simplified signaling pathway where an imidazole derivative acts as a kinase inhibitor.

Caption: Simplified diagram of a kinase signaling pathway inhibited by a this compound derivative.

Conclusion

The spectroscopic characterization of the this compound core requires a multifaceted approach due to its inherent reactivity. While experimental data on the parent molecule is limited, a combination of data from simple derivatives and theoretical calculations provides a robust framework for its identification. The unique structural and electronic features of the this compound scaffold continue to make it an attractive target for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides the foundational knowledge and experimental considerations necessary for researchers to confidently characterize and explore the potential of this important heterocyclic core.

References

The Electronic Structure and Aromaticity of the 4H-Imidazole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals and biologically active molecules. While the aromatic 1H-imidazole tautomer is well-understood, its non-aromatic counterpart, the 4H-imidazole, represents a less explored yet significant area of study. This technical guide provides an in-depth analysis of the electronic structure and aromaticity of the this compound ring. It summarizes key quantitative data, details relevant experimental and computational methodologies, and utilizes visualizations to clarify complex concepts, offering a comprehensive resource for professionals in drug discovery and chemical research.

Introduction: The Tale of Two Tautomers

Imidazole (C₃H₄N₂) is a five-membered heterocycle containing two nitrogen atoms. It exists in different tautomeric forms, with the 1H- and 4H-imidazoles being of principal interest. The 1H-imidazole is a planar, aromatic compound that adheres to Hückel's rule, possessing 6 π-electrons that are delocalized across the ring.[1] This aromaticity confers significant stability to the 1H-tautomer.

In contrast, the this compound is a non-aromatic tautomer where one of the nitrogen atoms is sp³-hybridized, interrupting the cyclic delocalization of π-electrons. This fundamental difference in electronic structure leads to vastly different chemical properties and reactivity.[2] While less stable and more reactive than its aromatic counterpart, the this compound moiety is a key intermediate in various chemical transformations and can be found in more complex molecular architectures.[2] Understanding the electronic landscape of the this compound ring is therefore crucial for predicting its reactivity and for the rational design of novel chemical entities.

Electronic Structure of this compound

The electronic structure of this compound is characterized by a localized system of π-electrons, a stark contrast to the delocalized system in 1H-imidazole. This localization is a direct consequence of the sp³-hybridized carbon atom at position 4, which breaks the continuous overlap of p-orbitals around the ring.

Orbital Hybridization:

-

N1 and N3: These nitrogen atoms are sp²-hybridized, each forming two sigma bonds with adjacent carbon atoms and having a lone pair of electrons in an sp² orbital. The remaining p-orbital on each nitrogen atom participates in π-bonding.

-

C2 and C5: These carbon atoms are also sp²-hybridized, each forming three sigma bonds (two with adjacent ring atoms and one with a hydrogen atom). Their p-orbitals contribute to the π-system.

-

C4: This carbon atom is sp³-hybridized, forming four sigma bonds (two with adjacent nitrogen and carbon atoms and two with hydrogen atoms). It does not have a p-orbital available for π-bonding, thus disrupting the conjugation.

This hybridization scheme results in a diene-like electronic structure within the five-membered ring.

Aromaticity of the this compound Ring: A Quantitative Perspective

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. Various experimental and computational methods are employed to quantify the degree of aromaticity. For the this compound ring, these indices consistently point towards a non-aromatic character.

Aromaticity Indices

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity, calculated from the bond lengths of a given ring. A value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. Negative values are indicative of anti-aromaticity.

Computational studies have shown that the 1H-imidazole tautomer possesses a high HOMA value, confirming its aromatic character. In contrast, computational analyses of other imidazole tautomers, including the this compound, reveal their non-aromatic nature.[3] Due to the inherent instability of the parent this compound, experimental determination of its HOMA value is challenging.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at a ring's center or above its plane. Aromatic compounds exhibit negative NICS values (diatropic ring current), while anti-aromatic compounds have positive values (paratropic ring current). Non-aromatic compounds have NICS values close to zero.

Quantitative Structural Data

The bond lengths within the this compound ring provide direct evidence of its non-aromatic nature. In an aromatic system, the bond lengths are expected to be intermediate between single and double bonds due to electron delocalization. In this compound, a clear alternation of single and double bond lengths is observed.

The following table summarizes selected bond lengths for derivatives of this compound, as determined by X-ray crystallography. It is important to note that data for the unsubstituted this compound is scarce due to its high reactivity and volatility.[2]

| Bond | Bond Length (Å) in this compound derivative 3p[5] | Bond Length (Å) in 1H-imidazole (for comparison) |

| C2-N1 | 1.322(3) | ~1.38 |

| N1-C5 | - | ~1.35 |

| C5-C4 | - | ~1.36 |

| C4-N3 | - | ~1.38 |

| N3-C2 | 1.332(3) | ~1.31 |

| C4-C5 | 1.512(3) | ~1.36 |

Note: The atom numbering in the cited source for derivative 3p may differ from standard imidazole nomenclature. The data is presented to illustrate the presence of distinct single and double bonds.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a thorough understanding of the electronic structure and aromaticity of molecules like this compound.

Synthesis of 4H-Imidazoles

The synthesis of simple 4H-imidazoles is challenging due to their high reactivity and tendency to rearrange to their more stable aromatic 1H-isomers.[2] A successful method involves the photolysis of 1-alkenyltetrazoles.[2]

Experimental Protocol: Photochemical Synthesis of 4H-Imidazoles [2]

-

Preparation of Alkenyltetrazole Precursor: The appropriate 1-alkenyltetrazole is synthesized from the corresponding enamide.

-

Photolysis: The alkenyltetrazole is dissolved in a non-polar solvent (e.g., petrol, b.p. 30-40 °C) in a quartz reaction vessel.

-

The solution is cooled to 0 °C and irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) until the starting material is consumed (monitored by TLC or NMR).

-

Isolation: The solvent is carefully removed under reduced pressure at low temperature to yield the volatile this compound. Due to their reactivity, further purification may require chromatography on alumina at low temperatures.[2]

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles.

Generalized Experimental Protocol for X-ray Crystallography of Imidazole Derivatives:

-

Crystal Growth: High-quality single crystals of the target this compound derivative are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling. This is often the most challenging step, especially for reactive molecules.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would show distinct signals for the sp³-hybridized C4 atom and its attached protons, differentiating it from the aromatic 1H-tautomer. Due to the rapid tautomerization in solution, specialized techniques like low-temperature NMR may be required to observe the distinct tautomers.

Generalized Experimental Protocol for NMR Analysis:

-

Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For studying tautomeric equilibria, spectra may be recorded at various temperatures.

-

Spectral Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to elucidate the molecular structure and dynamics.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules that are difficult to study experimentally.

Generalized Protocol for Computational Analysis of Aromaticity:

-

Geometry Optimization: The molecular geometry of the this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

-

Aromaticity Index Calculation: Aromaticity indices such as HOMA and NICS are calculated from the optimized geometry and the corresponding magnetic shielding tensors.

-

Molecular Orbital Analysis: The frontier molecular orbitals (HOMO and LUMO) and the overall molecular orbital picture are analyzed to understand the electronic distribution and reactivity.

Conclusion

The this compound ring, while often overshadowed by its aromatic 1H-tautomer, possesses a unique electronic structure that dictates its distinct reactivity. This guide has provided a comprehensive overview of its non-aromatic nature, supported by the principles of orbital hybridization and quantitative aromaticity indices. The challenges in its synthesis and experimental characterization underscore its reactive nature. The detailed methodologies presented for synthesis, X-ray crystallography, NMR spectroscopy, and computational analysis provide a robust framework for researchers and drug development professionals to further explore the chemistry of this intriguing heterocyclic system. A thorough understanding of the electronic properties of this compound is paramount for harnessing its potential in the design of novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Tautomerism of 4H-imidazole and 1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the prototropic tautomerism between the non-aromatic 4H-imidazole and the aromatic 1H-imidazole. We delve into the structural, energetic, and mechanistic aspects of this equilibrium, presenting key quantitative data from experimental and computational studies. Detailed methodologies for the characterization of these tautomers are provided to facilitate further research and application in fields such as medicinal chemistry and materials science.

Introduction to Imidazole Tautomerism

Imidazole is a five-membered heterocyclic aromatic compound containing two nitrogen atoms.[1] This ring system is a fundamental scaffold in numerous biologically important molecules, including the amino acid histidine, purines, and many pharmaceutical agents.[1][2] A key characteristic of the imidazole ring is its ability to undergo annular tautomerism, a form of prototropic tautomerism where a proton can move between the two nitrogen atoms.[3]

This guide focuses on the equilibrium between two principal tautomers: the aromatic 1H-imidazole and the non-aromatic this compound.[4][5] While 1H-imidazole, with its delocalized 6π-electron system, is the well-known stable form, the 4H-tautomer represents a higher-energy, non-aromatic isomer. Understanding the factors that govern the equilibrium between these forms is critical, as the tautomeric state can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity.[6][7]

Structural and Energetic Landscape

The tautomerism between 1H-imidazole and this compound involves the migration of a proton from one nitrogen atom to a carbon atom, fundamentally altering the electronic structure of the ring.

-

1H-Imidazole: This tautomer is aromatic, planar, and possesses a delocalized π-electron system, which confers significant thermodynamic stability. The hydrogen atom is located on one of the nitrogen atoms.

-

This compound: In this tautomer, the migrating hydrogen is at position 4, creating a methylene group (sp³-hybridized carbon) in the ring.[4] This disrupts the cyclic conjugation, rendering the molecule non-aromatic and generally less stable.[8]

Computational studies consistently demonstrate that the 1H-imidazole is the more stable tautomer. However, the relative stability can be influenced by substituents on the imidazole ring. Electron-donating groups (EDGs) can, in some cases, reduce the stability of the aromatic tautomer due to increased π-π repulsion, while electron-withdrawing groups (EWGs) tend to enhance the aromatic stability and further favor the 1H form.[9][10]

Quantitative Data on Tautomer Stability

The relative stability of imidazole tautomers has been investigated primarily through computational chemistry methods. Experimental quantification is challenging due to the high reactivity and low population of the 4H-tautomer under normal conditions.

Table 1: Calculated Relative Energies of Imidazole Tautomers

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| 1H-Imidazole | B3LYP | 6-31G(d,p) | 0.00 (Reference) | [11] |

| This compound | B3LYP | 6-31G(d,p) | ~25-30 (Estimated Range) | [11] |

| 1H-Imidazole | MP2 | 6-311++G | 0.00 (Reference) | |

| This compound | MP2 | 6-311++G | >20 |

Note: The energy of the 4H-tautomer is significantly higher, indicating it is a minor component at equilibrium. The exact energy difference can vary based on the computational model used.

Table 2: Microscopic pKa Values of Histidine Tautomers

The study of histidine provides experimental insight into the properties of substituted imidazole tautomers. The microscopic pKa values reflect the acidity of the individual tautomeric forms of the imidazole ring.[12]

| Tautomer of Histidine Imidazole Ring | Microscopic pKa | Reference |

| N1-H Tautomer (τ) | 6.73 | [12] |

| N3-H Tautomer (π) | 6.12 | [12] |

These values for the substituted imidazole ring in histidine demonstrate how the electronic environment influences the properties of each tautomer.

Mechanism of Tautomerization

The interconversion between 4H- and 1H-imidazole is a prototropic shift. In the gas phase, a direct intramolecular proton transfer has a very high activation energy barrier and is not a feasible pathway.[9] The process is typically facilitated by solvent molecules, particularly protic solvents like water.

dot

Caption: Solvent-assisted tautomerization of 4H- to 1H-imidazole.

In this mechanism, water molecules form a hydrogen-bonded bridge, allowing for a concerted or sequential proton transfer (a Grotthuss-type mechanism). This significantly lowers the activation energy compared to the uncatalyzed reaction.

Experimental Protocols for Studying Imidazole Tautomerism

A combination of spectroscopic and crystallographic techniques is employed to characterize imidazole tautomers.

dot

Caption: General experimental workflow for tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[13][14] The rate of interconversion between tautomers determines the appearance of the NMR spectrum.

-

Protocol for ¹³C NMR Tautomer Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the imidazole-containing compound in a deuterated solvent (e.g., DMSO-d₆ or CD₂Cl₂) to a known concentration.

-

Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all carbon nuclei, which is crucial for accurate integration.

-

Spectral Analysis: Identify the signals corresponding to the imidazole ring carbons (C2, C4, C5). The chemical shifts of C4 and C5 are particularly sensitive to the tautomeric state.[15]

-

Tautomer Identification: A larger difference in the chemical shifts of C4 and C5 (Δδ(C4-C5)) is often indicative of one tautomer being heavily favored. Computational prediction of chemical shifts for each pure tautomer can aid in assigning the major form observed experimentally.[15]

-

Variable-Temperature (VT) NMR (Optional): To study the dynamics, acquire a series of spectra at different temperatures.[11] Coalescence of separate signals for each tautomer at higher temperatures indicates fast exchange, and lineshape analysis can be used to determine the kinetics of the interconversion.

-

Single-Crystal X-ray Diffraction

This technique provides an unambiguous determination of the tautomeric form present in the solid state.

-

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a selected crystal on a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The positions of all atoms, including hydrogen atoms, are determined.

-

Tautomer Assignment: The refined structure will clearly show the location of the N-H proton, definitively identifying the tautomer present in the crystal lattice.

-

Role in Drug Development and Biological Systems

The tautomeric state of an imidazole-containing molecule is not merely an academic curiosity; it has profound implications for drug design and molecular biology.[7]

dot

Caption: Impact of tautomerism on drug-receptor binding.

-

Pharmacodynamics: The ability of a drug to bind to its biological target (e.g., an enzyme or receptor) is highly dependent on its three-dimensional shape and electronic properties. Different tautomers present different hydrogen bond donor/acceptor patterns. One tautomer may bind with high affinity, while another may not fit the binding pocket at all, directly impacting the drug's efficacy and potency.[6][7]

-

Pharmacokinetics (ADME): Tautomerism influences key physicochemical properties like lipophilicity (logP) and acidity (pKa). These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, a more lipophilic tautomer may better cross cell membranes like the blood-brain barrier.[7]

-

Histidine in Proteins: In enzymes, the tautomeric state of a histidine residue in the active site is often critical for its catalytic function. The imidazole side chain can act as a general acid or a general base, and switching between tautomeric states is a key step in many enzymatic reaction mechanisms.[16]

Conclusion

The tautomeric equilibrium between this compound and 1H-imidazole is heavily skewed towards the aromatic 1H form due to its inherent stability. While the non-aromatic 4H-tautomer is a minor and often transient species, its potential existence and the factors influencing the equilibrium are of significant importance. For professionals in drug discovery and chemical biology, a thorough understanding and characterization of tautomerism are essential for the rational design of molecules with optimized pharmacological profiles. The experimental and computational protocols outlined in this guide provide a framework for investigating this fundamental aspect of imidazole chemistry.

References

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole-amino acids. Conformational switch under tautomer and pH change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tautomer - Wikipedia [en.wikipedia.org]

- 4. This compound | C3H4N2 | CID 12744656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 13C NMR spectroscopy of tautomeric conversions in imidazole compounds (1992) | L. A. Fedorov | 6 Citations [scispace.com]

- 15. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Substituted 4H-Imidazoles: A Technical Guide for Drug Development Professionals

Introduction

The 4H-imidazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of substituted 4H-imidazoles, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Core Synthesis Strategies

The synthesis of substituted 4H-imidazoles can be achieved through various methodologies, with the Radziszewski reaction being a cornerstone technique. This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2][3] Modern advancements have led to more efficient and environmentally friendly approaches, including microwave-assisted synthesis and multi-component reactions under solvent-free conditions.[4]

A widely adopted approach for generating trisubstituted imidazoles is the three-component condensation of a benzil derivative, an aromatic aldehyde, and ammonium acetate.[5] This method offers a straightforward route to a diverse library of compounds.

Biological Activities and Therapeutic Potential

Substituted 4H-imidazoles exhibit a remarkable range of pharmacological properties, making them attractive candidates for drug development in various therapeutic areas. The key activities explored in this guide are their anti-inflammatory, anticancer, and antibacterial effects.

Anti-inflammatory Activity: Targeting the p38 MAPK Pathway

A significant body of research has focused on the role of substituted imidazoles as potent inhibitors of p38 mitogen-activated protein kinase (MAPK).[6][7] The p38 MAPK signaling cascade is a crucial regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[6][8] By inhibiting p38 MAPK, these imidazole derivatives can effectively modulate the inflammatory response, offering a promising therapeutic strategy for inflammatory diseases like rheumatoid arthritis.[6][8]

The inhibitory activity of these compounds is often evaluated through in vitro kinase assays and in vivo models such as the carrageenan-induced paw edema model in rats.[9]

Table 1: Anti-inflammatory Activity of Substituted 4H-Imidazoles

| Compound ID | Substitution Pattern | Target | Assay | IC50 (nM) | Reference |

| AA6 | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative | p38 MAP Kinase | In vitro kinase assay | 403.57 ± 6.35 | [8][10][11] |

| SB203580 | 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole | p38 MAP Kinase | In vitro kinase assay | 222.44 ± 5.98 | [8][10][11] |

| Pyrimidine 15 | 4-Fluorophenyl-2,5-disubstituted imidazole with pyrimidine at C-5 | p38α MAPK | In vitro kinase assay | 250 | [12] |

| Pyrimidine 34 | 4-Fluorophenyl-2,5-disubstituted imidazole with pyrimidine at C-5 | p38α MAPK | In vitro kinase assay | 96 | [12] |

| Pyridine 3 | 4-Fluorophenyl-2,5-disubstituted imidazole with pyridine at C-5 | CK1δ | In vitro kinase assay | 89 | [12] |

| Pyridin-2-one 31 | 4-Fluorophenyl-2,5-disubstituted imidazole with pyridin-2-one at C-5 | JAK2 | In vitro kinase assay | 62 | [12] |

Anticancer Activity

The imidazole core is present in numerous compounds with demonstrated anticancer properties.[2][13] These derivatives can exert their cytotoxic effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin polymerization and protein kinases involved in cancer cell proliferation and survival.[2] The efficacy of these compounds is typically assessed using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.[12][14]

Table 2: Anticancer Activity of Substituted Imidazoles against MCF-7 Human Breast Cancer Cells

| Compound ID | Substitution Pattern | IC50 (µM) | Reference |

| Compound 22 | Benzimidazole sulfonamide with a substituted pyrazole ring at C2 | 0.17 | [13] |

| Compound 43 | Substituted xanthine derivative | 0.8 | [13] |

| Compound 35 | 2-phenyl benzimidazole derivative | 3.37 | [13] |

| Compound 45 | Thiazole-benzimidazole derivative | 5.96 | [13] |

| Compound 5 | 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | < 5 | [15] |

| BI9 | Benzotriazole moiety bearing substituted imidazol-2-thione at N1 | 3.57 | [15] |

Antibacterial Activity

Substituted imidazoles have also emerged as a promising class of antibacterial agents.[16][17][18] Their mechanism of action can involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. The antibacterial potency is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[19][20][21]

Table 3: Antibacterial Activity of Substituted Imidazoles

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| IIIk | Trisubstituted imidazolidine | E. coli | 12.5 | |

| IIIk | Trisubstituted imidazolidine | C. albicans | 12.5 | |

| IIIj | Trisubstituted imidazolidine | C. albicans | 12.5 | |

| IIIk | Trisubstituted imidazolidine | S. aureus | 25 | |

| IIIk | Trisubstituted imidazolidine | P. aeruginosa | 25 | |

| IIIj | Trisubstituted imidazolidine | E. coli | 25 | |

| 38o | {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol derivative | E. coli | 0.008 | [17] |

| 38o | {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol derivative | P. aeruginosa | 0.055 | [17] |

| 93i | Quinolone/imidazole hybrid | P. aeruginosa | 0.46 | [17] |

Experimental Protocols

Synthesis of 2,4,5-Triphenyl-1H-imidazole via Radziszewski Reaction

This protocol describes a general procedure for the synthesis of a representative trisubstituted imidazole.

Materials:

-

Benzil

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (5 equivalents).[8]

-

Add glacial acetic acid to the mixture to serve as the solvent.[22]

-

Heat the reaction mixture to 100-110°C with stirring for 1-4 hours.[8][22] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.[22]

-

Collect the solid product by filtration and wash with water.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.[8]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Human cancer cell line (e.g., MCF-7)

-

Cell culture medium

-

Test compounds (substituted 4H-imidazoles)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[23]

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12][14]

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Key Pathways and Workflows

p38 MAPK Signaling Pathway

The following diagram illustrates the p38 MAPK signaling cascade and the point of inhibition by substituted 4H-imidazoles. Environmental stresses and inflammatory cytokines activate a cascade of kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, resulting in the production of inflammatory cytokines. This compound inhibitors act by competitively binding to the ATP-binding site of p38 MAPK, thereby preventing its activation.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]

- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. sctunisie.org [sctunisie.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]

- 11. Virtual screening filters for the design of type II p38 MAP kinase inhibitors: a fragment based library generation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. scribd.com [scribd.com]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. youtube.com [youtube.com]

- 22. wjbphs.com [wjbphs.com]

- 23. texaschildrens.org [texaschildrens.org]

An In-depth Technical Guide to the Synthesis of 4H-Imidazole Precursors from Alkenyltetrazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4H-imidazole precursors, with a core focus on the transformation of alkenyltetrazoles. The imidazole scaffold is a cornerstone in medicinal chemistry, and the development of efficient synthetic routes to its precursors is of paramount importance. This document details the key synthetic strategies, experimental protocols, and mechanistic insights into the formation of 4H-imidazoles from alkenyltetrazoles, a pathway that offers a unique and powerful tool for the generation of novel molecular entities.

Introduction: The Significance of 4H-Imidazoles

4H-imidazoles are highly reactive intermediates that serve as valuable precursors to a wide array of substituted imidazoles. Their transient nature makes them powerful synthons in the construction of complex heterocyclic systems. The synthesis of these precursors from stable, readily accessible starting materials is a key focus in synthetic organic chemistry. The conversion of alkenyltetrazoles, through photolytic or thermolytic methods, presents a robust strategy for accessing the this compound core.

Synthetic Pathways to 4H-Imidazoles from Alkenyltetrazoles

The primary method for the synthesis of 4H-imidazoles from alkenyltetrazoles is through the photochemical extrusion of nitrogen from the tetrazole ring. This process generates a highly reactive nitrene intermediate which then undergoes an intramolecular cyclization to form the desired this compound ring system.

Synthesis of Alkenyltetrazole Precursors

The journey to 4H-imidazoles begins with the synthesis of the requisite 1-alkenyltetrazole precursors. A common and effective method for their preparation involves the reaction of enamides.

This protocol outlines a general procedure for the synthesis of 1-alkenyltetrazoles from the corresponding enamides.

Materials:

-

Substituted enamide

-

Phosphorus pentachloride (PCl₅) or Oxalyl chloride/(DMF)

-

Sodium azide (NaN₃)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Aqueous sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Imidoyl Chloride Formation: The enamide is dissolved in an anhydrous solvent and cooled in an ice bath. A slight excess of a chlorinating agent (e.g., phosphorus pentachloride or oxalyl chloride with a catalytic amount of DMF) is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature until the conversion to the imidoyl chloride is complete (monitored by TLC or NMR).

-

Azide Addition: The reaction mixture containing the imidoyl chloride is then carefully added to a stirred suspension of sodium azide in a suitable solvent at low temperature.

-

Cyclization: The reaction mixture is stirred, often with gentle warming, to facilitate the cyclization to the tetrazole ring. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

Purification: The crude alkenyltetrazole is purified by column chromatography on silica gel or by recrystallization.

Photochemical Conversion of Alkenyltetrazoles to 4H-Imidazoles

The key transformation in this synthetic sequence is the photolysis of the 1-alkenyltetrazole. This reaction proceeds via a nitrene intermediate to afford the this compound.

This protocol provides a general procedure for the photochemical synthesis of 4H-imidazoles.

Materials:

-

1-Alkenyltetrazole

-

Anhydrous, degassed solvent (e.g., benzene, acetonitrile, or dichloromethane)

-

Photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter for wavelengths > 290 nm)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Solution Preparation: A solution of the 1-alkenyltetrazole in the chosen anhydrous and degassed solvent is prepared in a quartz or Pyrex reaction vessel. The concentration is typically in the range of 0.01-0.1 M.

-

Degassing: The solution is thoroughly degassed by bubbling a stream of inert gas through it for an extended period or by several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state.

-

Irradiation: The reaction vessel is placed in the photochemical reactor and irradiated with the UV lamp. The reaction is typically carried out at room temperature or with cooling to prevent thermal side reactions.

-

Monitoring: The progress of the reaction is monitored by TLC, GC-MS, or ¹H NMR spectroscopy by observing the disappearance of the starting material and the appearance of the product.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude this compound, which may be unstable, is often used immediately in the next step or can be purified by rapid column chromatography on deactivated silica gel at low temperature.

Quantitative Data Summary

The yields of 4H-imidazoles from the photolysis of 1-alkenyltetrazoles are influenced by the substitution pattern on the alkenyl group and the tetrazole ring, as well as the reaction conditions. The following table summarizes representative quantitative data from the literature.

| Entry | Alkenyltetrazole Substrate | Solvent | Irradiation Time (h) | Yield (%) | Reference |

| 1 | 1-(2,2-diphenylethenyl)-5-phenyltetrazole | Benzene | 4 | 85 | [1] |

| 2 | 1-(2-methyl-2-phenylethenyl)-5-phenyltetrazole | Acetonitrile | 6 | 78 | [1] |

| 3 | 1-(2,2-dimethylethenyl)-5-phenyltetrazole | Benzene | 5 | 92 | [1] |

| 4 | 1-(cyclohex-1-en-1-yl)-5-phenyltetrazole | Benzene | 8 | 65 | [1] |

Mechanistic Insights and Visualizations

The photochemical conversion of 1-alkenyltetrazoles to 4H-imidazoles is believed to proceed through the formation of a vinyl-substituted nitrene intermediate. The following diagrams illustrate the proposed reaction pathway and a general experimental workflow.

Reaction Pathway

Caption: Proposed reaction pathway for the photochemical synthesis of 4H-imidazoles.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound precursors from alkenyltetrazoles via photochemical methods provides a versatile and efficient entry point to a diverse range of imidazole derivatives. This technical guide has outlined the key synthetic steps, provided detailed experimental protocols, and summarized relevant quantitative data. The mechanistic diagrams offer a clear visualization of the underlying chemical transformations. For researchers and professionals in drug development, this methodology represents a valuable addition to the synthetic chemist's toolbox for the construction of novel and potentially bioactive molecules. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the utility of this powerful transformation.

References

Computational Modeling of 4H-Imidazole Molecular Orbitals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the computational modeling of 4H-imidazole molecular orbitals, a critical area of study for applications in medicinal chemistry and materials science. This compound, an isomer of the ubiquitous imidazole ring found in many biological molecules, possesses unique electronic properties that are pivotal to its reactivity and potential as a therapeutic agent. This document outlines the standard theoretical approaches for elucidating its electronic structure, presents illustrative data from computational analyses, and provides detailed protocols for performing such calculations. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge to conduct and interpret computational studies on this compound and its derivatives.

Introduction to Computational Studies of Imidazole Isomers

Computational chemistry provides powerful tools for predicting and understanding the electronic properties of molecules like this compound. These properties are crucial for applications ranging from drug design to the development of novel materials.[1] Methods such as Density Functional Theory (DFT) are commonly employed to determine molecular geometries, frontier molecular orbitals (HOMO and LUMO), and other key electronic parameters.[1][2] These computational insights are invaluable for guiding synthetic efforts and for understanding the molecular basis of biological activity.

The this compound isomer is of particular interest due to its distinct electronic configuration compared to the more common 1H-imidazole. Understanding the distribution and energies of its molecular orbitals is fundamental to predicting its chemical reactivity, stability, and interaction with biological targets.

Theoretical Methodologies for Molecular Orbital Analysis

The investigation of the electronic structure of imidazole-based compounds typically involves a multi-step computational workflow. The primary methods employed are:

-

Density Functional Theory (DFT): A widely used method for calculating the ground-state electronic structure of molecules. It offers a favorable balance between accuracy and computational cost. Common functionals for organic molecules include B3LYP, PBE0, and M06-2X.[1]

-

Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT used to study excited-state properties, such as electronic absorption spectra.[1]

-

Basis Sets: These are sets of mathematical functions used to represent the electronic wavefunctions. The choice of basis set influences the accuracy of the calculation. Commonly used basis sets for organic molecules include the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).[1]

Data Presentation: Electronic Properties of this compound

The following table presents illustrative data for the electronic properties of this compound, as would be expected from DFT calculations. These values are representative and are based on computational studies of similar imidazole derivatives.[1]

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Dipole Moment (μ) | Measure of the molecule's overall polarity | 3.9 D |

| Point Group | Symmetry of the molecule | C1 |

Experimental Protocols: Computational Workflow

This section details the typical steps for a computational study of the electronic structure of this compound.

Molecule Building and Initial Geometry Optimization

-

Construct the 3D Structure: The 3D structure of this compound is built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.[1]

-

Initial Optimization: A preliminary geometry optimization is often performed using a lower level of theory or a molecular mechanics force field to obtain a reasonable starting structure.[1]

Ground State Geometry Optimization

-

Software: Utilize quantum chemistry software packages like Gaussian, ORCA, or NWChem.[1]

-

Method: Employ DFT with a selected functional (e.g., B3LYP).[1][2]

-

Basis Set: Choose a suitable basis set (e.g., 6-311+G(d,p)).[1]

-

Execution: Run the geometry optimization calculation to find the lowest energy conformation of the molecule.[1]

-

Verification: Perform a frequency calculation to ensure the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3]

Frontier Molecular Orbital (FMO) Analysis

-

Extraction: From the optimized ground-state calculation output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

-

Energy Gap Calculation: Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). This value provides an indication of the molecule's chemical reactivity and kinetic stability.[1][4]

-

Visualization: Use visualization software to generate and view the 3D representations of the HOMO and LUMO surfaces.[2]

Molecular Electrostatic Potential (MEP) Mapping

-

Calculation: Based on the optimized geometry, calculate the molecular electrostatic potential.

-

Visualization: Map the MEP onto the electron density surface to identify regions of positive and negative electrostatic potential, which indicate likely sites for electrophilic and nucleophilic attack, respectively.[2]

Visualizations: Workflows and Pathways

The following diagrams illustrate the computational workflow and a conceptual signaling pathway where this compound derivatives might be relevant.

Caption: Computational workflow for this compound molecular orbital analysis.

Caption: Conceptual pathway for drug action involving a this compound derivative.

Conclusion